Potassium trifluoro(4-methyl-3-nitrophenyl)borate
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Overview
Description
Potassium trifluoro(4-methyl-3-nitrophenyl)borate is a specialized organoboron compound known for its stability and reactivity. This compound belongs to the class of potassium organotrifluoroborates, which are widely used in various organic transformations due to their unique properties, such as moisture and air stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methyl-3-nitrophenyl)borate typically involves the reaction of 4-methyl-3-nitrophenylboronic acid with potassium hydrogen fluoride (KHF2). This method is efficient and general, allowing for the rapid generation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methyl-3-nitrophenyl)borate undergoes various chemical reactions, including:
Oxidation: Conversion to nitroarenes.
Reduction: Formation of aniline derivatives.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products
Oxidation: Nitroarenes.
Reduction: Aniline derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Potassium trifluoro(4-methyl-3-nitrophenyl)borate has diverse applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds.
Biology: Acts as a building block in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The mechanism involves the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then undergoes transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-nitrophenyl)trifluoroborate
- Potassium (3-nitrophenyl)trifluoroborate
- Potassium (4-methoxy-3-nitrophenyl)trifluoroborate
Uniqueness
Potassium trifluoro(4-methyl-3-nitrophenyl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .
Properties
Molecular Formula |
C7H6BF3KNO2 |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methyl-3-nitrophenyl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14;/h2-4H,1H3;/q-1;+1 |
InChI Key |
JIVUELTZMLHEFA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)[N+](=O)[O-])(F)(F)F.[K+] |
Origin of Product |
United States |
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